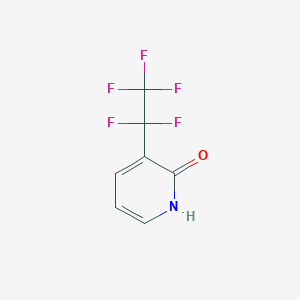

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-13-5(4)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRULJUNRKCGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable pyridine derivative with a pentafluoroethylating agent. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one as a candidate for anticancer therapies. The compound's structural similarity to other dihydropyridine derivatives suggests it may exhibit similar pharmacological properties.

- Mechanism of Action : Dihydropyridines are known to interact with calcium channels and other biological targets that play critical roles in cell proliferation and apoptosis. The fluorinated ethyl group may enhance lipophilicity and membrane permeability, potentially increasing bioavailability .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. The presence of the pentafluoroethyl group may contribute to its efficacy against various microbial strains.

- Case Study : A study demonstrated that derivatives of dihydropyridines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of microbial cell membranes .

Fluorinated Polymers

The unique fluorinated structure of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one makes it a candidate for the synthesis of advanced materials such as fluorinated polymers.

- Properties : Fluorinated polymers are known for their chemical resistance and thermal stability. Incorporating this compound into polymer matrices could lead to materials with enhanced performance characteristics suitable for harsh environments .

Table 1: Biological Activities of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets through its fluorinated moiety. The electron-withdrawing effect of the fluorine atoms can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to modulation of specific pathways and biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Pyridine Derivatives

2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine (CAS 1204234-54-7)

- Structure : Pyridine ring with fluorine substituents at positions 2 and 6, and a pentafluoroethyl group at position 3.

- Key Properties: High lipophilicity and chemical stability due to fluorine substitution. Resistance to enzymatic degradation, making it suitable for agrochemical and pharmaceutical applications.

- Applications : Used in crop protection agents and drug intermediates .

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine Hydrochloride (CAS 2418692-81-4)

- Structure : Pyridin-2-amine with a pentafluoroethyl substituent at position 3, formulated as a hydrochloride salt.

- Key Properties :

- The hydrochloride salt enhances water solubility, favoring laboratory and pharmacological use.

- Basic amine functionality contrasts with the neutral lactam in the dihydropyridin-2-one analog.

- Applications : Primarily for research purposes due to discontinued commercial availability .

Fluorinated Pyridinone and Imidazopyridinone Derivatives

(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one

Perfluoroalkylated Sulfonates and Sulfonamides

Potassium Salts of Perfluoroalkylated Compounds (e.g., CAS 335-24-0)

- Structure : Cyclohexane-sulfonate with a pentafluoroethyl group and additional fluorination.

- Key Properties :

- High polarity due to sulfonate groups, contrasting with the moderate polarity of pyridin-2-one derivatives.

- Exceptional thermal and chemical stability, suited for industrial applications like surfactants.

- Applications : Used in firefighting foams and waterproof coatings .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Electronic Effects : The pentafluoroethyl group exerts strong electron-withdrawing effects, stabilizing negative charges and influencing reaction pathways in nucleophilic substitution or cross-coupling reactions .

- Metabolic Stability : Fluorination generally reduces oxidative metabolism, extending the half-life of pharmaceuticals. The dihydropyridin-2-one’s lactam ring may further resist enzymatic hydrolysis compared to pyridine analogs .

- Synthetic Challenges : Fluorinated heterocycles often require specialized reagents (e.g., Selectfluor) or conditions (e.g., high-pressure fluorination), as inferred from synthesis methods for related compounds .

Tools for Structural Characterization

- X-ray Crystallography : Programs like SHELX and OLEX2 are critical for resolving the geometries of fluorinated compounds, particularly to confirm substituent positions and ring conformations .

- Computational Modeling : Density-functional theory (DFT) methods, such as those described by Becke, aid in predicting electronic properties and reaction mechanisms .

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one (CAS: 2445791-19-3) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity through a synthesis of available research findings, case studies, and data tables.

- Molecular Formula : C₇H₄F₅NO

- Molar Mass : 213.1 g/mol

- CAS Number : 2445791-19-3

Biological Activity Overview

Research into the biological activity of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one has revealed several promising areas:

1. Antimicrobial Activity

Studies have indicated that dihydropyridine derivatives exhibit antimicrobial properties. The presence of the pentafluoroethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various microbial strains.

2. Anticancer Properties

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Further investigation is needed to establish specific pathways involved.

3. Neuroprotective Effects

Dihydropyridine derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability of these compounds to modulate calcium channels may play a role in protecting neuronal cells from excitotoxicity.

Data Table: Biological Activities of Related Compounds

Case Studies

Several case studies have highlighted the potential applications of dihydropyridine derivatives in therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the fluorinated side chains significantly enhanced antibacterial activity.

Case Study 2: Cancer Cell Line Studies

In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain derivatives led to a significant reduction in cell viability. The study suggested that the mechanism involved apoptosis and cell cycle arrest.

Case Study 3: Neuroprotection in Animal Models

Research involving animal models of Alzheimer's disease indicated that dihydropyridine derivatives improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest a potential therapeutic role for these compounds in neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one?

A common approach involves coupling reactions using fluorinated reagents. For example, pentafluoroethyl triethylsilane can react with aryl halides in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) at elevated temperatures (90–100°C). Post-reaction purification via column chromatography or recrystallization is critical due to the compound’s high fluorination, which may introduce byproducts like hydrodefluorination intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- NMR Spectroscopy : NMR is essential for identifying fluorine environments. Peaks for the pentafluoroethyl group typically appear between δ −80 to −120 ppm.

- Mass Spectrometry (HRMS) : Accurate mass determination (theoretical [M+H]⁺: 214.07) confirms molecular formula (C₇H₄F₅NO).

- X-ray Crystallography : Resolves spatial arrangement, particularly the dihydropyridin-2-one ring conformation and fluorinated substituent orientation .

Q. What stability challenges arise during storage or handling?

Fluorinated compounds are prone to hydrolysis under acidic/basic conditions. Stability studies recommend:

- Storing under inert gas (argon) at −20°C.

- Avoiding prolonged exposure to UV light (due to potential C-F bond cleavage).

- Using anhydrous solvents (e.g., THF, DMF) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do contradictory reports on the compound’s reactivity with nucleophiles inform experimental design?

Some studies report selective substitution at the dihydropyridinone carbonyl, while others note pentafluoroethyl group reactivity. To resolve discrepancies:

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and monitor intermediates via LC-MS.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways .

Q. What methodologies address low yields in fluorinated heterocycle synthesis?

Optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side reactions.

- Fluorous-Phase Purification : Leverages the compound’s high fluorine content for selective separation using fluorous silica gel.

- Catalyst Screening : Palladium or nickel complexes may improve cross-coupling efficiency compared to copper .

Q. How does fluorination impact biological activity, and what assays are suitable for evaluation?

Fluorination enhances metabolic stability and membrane permeability. Key assays:

- CYP450 Inhibition : Fluorinated moieties often inhibit cytochrome P450 enzymes (use liver microsomes + LC-MS).

- LogP Determination : Measure lipophilicity via shake-flask method (expected LogP ~2.5 due to fluorinated groups).

- In Vitro Toxicity : Fluorinated compounds may accumulate in lipid-rich tissues; assess cytotoxicity in HepG2 cells .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like kinases or GPCRs, focusing on fluorine-mediated hydrophobic interactions.

- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories.

- Pharmacophore Modeling : Identify critical fluorine atoms contributing to target affinity .

Data Contradiction Analysis

3.1 Discrepancies in Reported pKa Values

Studies cite pKa values ranging from 3.8 to 5.2 for the dihydropyridinone NH group. Resolve by:

- Standardized Solvent Conditions : Compare measurements in identical buffer systems (e.g., ammonium acetate pH 6.5).

- Potentiometric Titration with Fluorine-Specific Electrodes : Reduces interference from fluorinated substituents .

3.2 Conflicting Solubility Data in Polar vs. Nonpolar Solvents

While some sources claim high aqueous solubility (~10 mg/mL), others report <1 mg/mL. Investigate via:

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers.

- Co-Solvency Studies : Use ethanol/water mixtures to balance fluorophilicity and hydrophilicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 213.11 g/mol | HRMS |

| LogP (Octanol/Water) | 2.5 ± 0.3 | Shake-Flask |

| NMR Shift | δ −112 ppm (CF₂), −144 ppm (CF₃) | Bruker 500 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.